molecular formula C36H26Li3N7O11S3 B571261 trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla CAS No. 117409-78-6

trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla

Cat. No.: B571261
CAS No.: 117409-78-6
M. Wt: 849.7 g/mol
InChI Key: AMEKPYPAOVQLRD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla) is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla) involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the azo compound: This step involves the diazotization of aniline derivatives followed by coupling with phenol derivatives under acidic conditions.

    Lithiation: The final step involves the lithiation of the compound using lithium reagents such as n-butyllithium or lithium diisopropylamide (LDA).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts or solvents to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

In biological research, the compound may be used as a probe or marker due to its distinct functional groups, which can interact with biological molecules.

Medicine

Potential medical applications include its use as a drug candidate or in diagnostic assays, leveraging its specific interactions with biological targets.

Industry

In industry, the compound could be used in the production of dyes, pigments, or other specialty chemicals, benefiting from its azo and sulfonate groups.

Mechanism of Action

The mechanism by which trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla) exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla)
  • This compound)
  • This compound)

Uniqueness

The uniqueness of this compound) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications across different fields.

Properties

CAS No.

117409-78-6

Molecular Formula

C36H26Li3N7O11S3

Molecular Weight

849.7 g/mol

IUPAC Name

trilithium;4-hydroxy-3-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate

InChI

InChI=1S/C36H29N7O11S3.3Li/c1-21-15-26(11-13-31(21)41-42-32-14-12-27(20-33(32)54-2)39-38-25-6-4-8-29(18-25)56(48,49)50)40-43-35-34(57(51,52)53)16-22-9-10-24(19-30(22)36(35)44)37-23-5-3-7-28(17-23)55(45,46)47;;;/h3-20,37,44H,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3

InChI Key

AMEKPYPAOVQLRD-UHFFFAOYSA-K

SMILES

[Li+].[Li+].[Li+].CC1=C(C=CC(=C1)NN=C2C(=CC3=C(C2=O)C=C(C=C3)NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])OC

Canonical SMILES

[Li+].[Li+].[Li+].CC1=C(C=CC(=C1)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])OC

Synonyms

trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenylazo)phenylazo)naphthalene-3-sulfonate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.